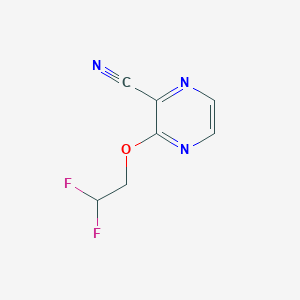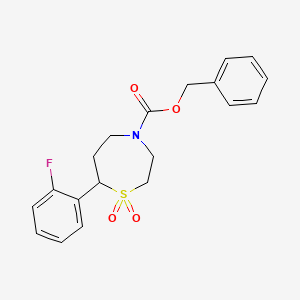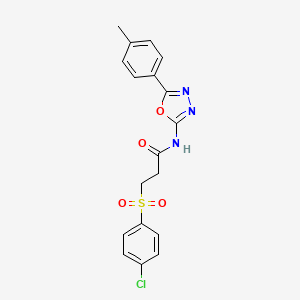![molecular formula C20H23NO3 B3010180 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 868145-81-7](/img/structure/B3010180.png)
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as IMB-5, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMB-5 is a benzoxazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity
- Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, structurally related to 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one, have been synthesized and analyzed for in vitro antioxidant activities. These activities were evaluated through various methods such as reducing power, free radical scavenging, and metal chelating activity, comparing with standard antioxidants like EDTA and α-tocopherol (Yüksek et al., 2015).
Spectroscopic and Quantum Chemical Studies
- A study on 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, closely related to the target compound, has been conducted. This includes synthesis, spectroscopic (FT-IR, micro-Raman, UV–Vis) investigations, and antioxidant activity, alongside quantum chemical computations (Gökce et al., 2014).
Synthesis and Biological Properties
- The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, similar in structure to the target compound, has been explored. These compounds exhibited potent cytotoxicity in vitro in sensitive human breast cell lines but were inactive against other cancer cell lines. This study highlights the potential of such compounds in cancer research (Hutchinson et al., 2001).
Imaging Probes in Alzheimer's Disease
- Benzoxazole derivatives have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for Aβ(1-42) aggregates and were effective in in vitro autoradiography with sections of post-mortem Alzheimer's disease brain (Cui et al., 2012).
Supramolecular Chemistry
- Research on the synthesis of monodendrons based on the AB3 building block, leading to the creation of supramolecular dendrimers that self-organize in a novel thermotropic cubic liquid-crystalline phase, offers insights into the applications of benzoxazole derivatives in supramolecular chemistry (Balagurusamy et al., 1997).
Propiedades
IUPAC Name |
5-methyl-3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)10-11-23-17-7-5-16(6-8-17)13-21-18-12-15(3)4-9-19(18)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGXFRUYKMLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)




![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

